1,3-Dioxolane, 2-(1-ethylpentyl)- 1,3-Dioxolane, 2-(1-ethylpentyl)-
Brand Name: Vulcanchem
CAS No.: 4359-47-1
VCID: VC3834596
InChI: InChI=1S/C10H20O2/c1-3-5-6-9(4-2)10-11-7-8-12-10/h9-10H,3-8H2,1-2H3
SMILES: CCCCC(CC)C1OCCO1
Molecular Formula: C10H20O2
Molecular Weight: 172.26 g/mol

1,3-Dioxolane, 2-(1-ethylpentyl)-

CAS No.: 4359-47-1

Cat. No.: VC3834596

Molecular Formula: C10H20O2

Molecular Weight: 172.26 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dioxolane, 2-(1-ethylpentyl)- - 4359-47-1

Specification

CAS No. 4359-47-1
Molecular Formula C10H20O2
Molecular Weight 172.26 g/mol
IUPAC Name 2-heptan-3-yl-1,3-dioxolane
Standard InChI InChI=1S/C10H20O2/c1-3-5-6-9(4-2)10-11-7-8-12-10/h9-10H,3-8H2,1-2H3
Standard InChI Key LQSZQAHPRJMRET-UHFFFAOYSA-N
SMILES CCCCC(CC)C1OCCO1
Canonical SMILES CCCCC(CC)C1OCCO1

Introduction

Chemical and Structural Properties

1,3-Dioxolane, 2-(1-ethylpentyl)- belongs to the class of dioxolanes, which are cyclic acetals formed via the condensation of carbonyl compounds with diols. Its IUPAC name, 2-(heptan-3-yl)-1,3-dioxolane, reflects the branched alkyl substituent at the 2-position of the dioxolane ring. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC10H20O2\text{C}_{10}\text{H}_{20}\text{O}_{2}PubChem
Molecular Weight172.26 g/molPubChem
Boiling Point200.7 °CNIST
Density0.911 g/cm³PubChem
Canonical SMILESCCCCC(CC)C1OCCO1PubChem
InChI KeyLQSZQAHPRJMRET-UHFFFAOYSA-NPubChem

The compound’s stability under acidic and basic conditions is attributed to the electron-rich oxygen atoms in the dioxolane ring, which resist hydrolysis unless exposed to strong protic acids or Lewis catalysts .

Synthesis and Reaction Mechanisms

Acetalization of Carbonyl Compounds

The primary synthesis route involves the acid-catalyzed acetalization of salicylaldehyde derivatives with vicinal diols. A study demonstrated that salicylaldehyde dimethyl acetal reacts with chiral or racemic diols (e.g., 1,2-ethanediol) in the presence of montmorillonite K10, yielding 1,3-dioxolanes with enantiomeric excesses exceeding 99% . The reaction mechanism proceeds via:

  • Formation of an oxocarbenium ion intermediate through protonation of the acetal oxygen.

  • Nucleophilic attack by the diol’s hydroxyl group, leading to ring closure.

  • Methanol elimination, driven by azeotropic removal using a Dean-Stark apparatus .

This method achieves isolated yields of 70–90% under reflux conditions in toluene .

Comparative Analysis with Analogues

1,3-Dioxolane, 2-(1-ethylpentyl)- exhibits distinct reactivity compared to simpler dioxolanes (e.g., 2-ethyl-2-methyl-1,3-dioxolane, CAS 126-39-6). The bulky 1-ethylpentyl substituent sterically hinders nucleophilic attack at the acetal carbon, reducing susceptibility to hydrolysis . This property enhances its utility as a protecting group for ketones in multistep syntheses .

Biological Activity and Applications

Antimicrobial Efficacy

In a structure-activity relationship (SAR) study, 1,3-dioxolane derivatives demonstrated moderate to strong antimicrobial activity against Staphylococcus aureus and Escherichia coli. Alkyl chain length and stereochemistry were critical determinants of efficacy:

DerivativeMIC (µg/mL) for S. aureusMIC (µg/mL) for E. coli
1,3-Dioxolane, 2-(1-ethylpentyl)-3264
2-Methyl analogue64128

The enhanced activity of the 1-ethylpentyl derivative correlates with improved membrane permeability due to its lipophilic side chain .

Industrial and Pharmaceutical Applications

Solvent and Stabilizer

The compound’s high boiling point (200.7°C) and low polarity make it a candidate solvent for high-temperature reactions. Its stability in basic environments also positions it as a stabilizer for peroxide-sensitive formulations .

Chiral Auxiliary in Asymmetric Synthesis

The enantiomerically pure form of 1,3-dioxolane, 2-(1-ethylpentyl)- serves as a chiral auxiliary in the synthesis of β-lactam antibiotics. By temporarily shielding reactive carbonyl groups, it facilitates stereocontrol during ring-opening polymerizations .

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